![molecular formula C15H16N2O2S B238658 N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide, commonly known as BTCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTCP belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of BTCP is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors. For example, BTCP has been found to activate the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition. Additionally, BTCP has been shown to interact with the dopaminergic and serotonergic systems, which are involved in the regulation of mood, behavior, and reward.
Biochemical and Physiological Effects
BTCP has been found to exhibit various biochemical and physiological effects depending on the dose and route of administration. In animal studies, BTCP has been shown to decrease locomotor activity, induce hypothermia, and alter sleep patterns. Moreover, BTCP has been found to modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, behavior, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BTCP in lab experiments is its diverse pharmacological properties, which make it a versatile tool for studying various biological processes. Additionally, BTCP has been found to exhibit low toxicity and high solubility, which makes it easy to administer and analyze. However, one of the main limitations of using BTCP is its limited availability and high cost, which can make it difficult to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for the research on BTCP. One area of interest is the development of novel derivatives of BTCP with improved pharmacological properties and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of BTCP and its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. Moreover, the development of new analytical techniques and animal models can help to further our understanding of the biological effects of BTCP.
Métodos De Síntesis
BTCP can be synthesized through a multistep process that involves the reaction of 4-aminophenyl-2-thiophenecarboxamide with butyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol or methanol. The purity and yield of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
BTCP has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, BTCP has been shown to exhibit antinociceptive and anticonvulsant effects, making it a promising candidate for the treatment of chronic pain and epilepsy. Additionally, BTCP has been found to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
In cancer research, BTCP has been investigated for its anticancer properties, particularly in breast and prostate cancer. Studies have shown that BTCP can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. Moreover, BTCP has been found to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin, suggesting its potential use as an adjuvant therapy.
In immunology, BTCP has been shown to modulate the immune response by regulating the production of cytokines and chemokines. Specifically, BTCP has been found to enhance the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are involved in the activation of T cells and natural killer cells. This suggests that BTCP may have potential applications in the treatment of autoimmune diseases and infectious diseases.
Propiedades
Nombre del producto |
N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C15H16N2O2S |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
N-[4-(butanoylamino)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-2-4-14(18)16-11-6-8-12(9-7-11)17-15(19)13-5-3-10-20-13/h3,5-10H,2,4H2,1H3,(H,16,18)(H,17,19) |
Clave InChI |
BGVBUNPPTRJGRE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



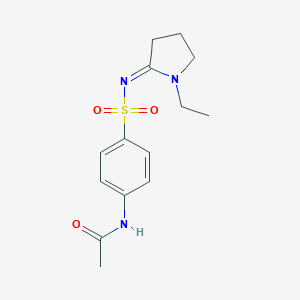

![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)
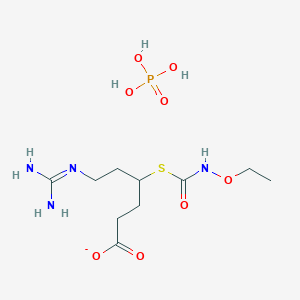
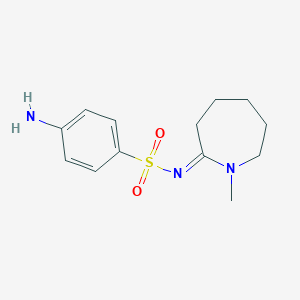
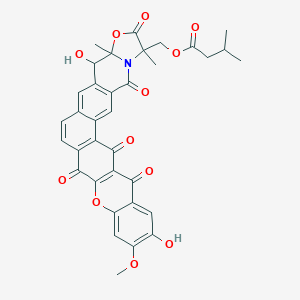
![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)

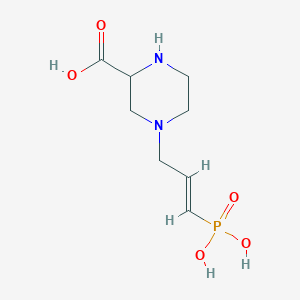
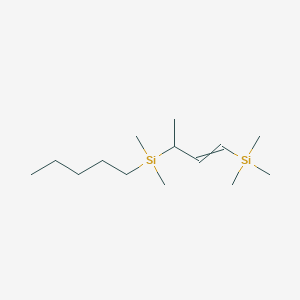
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
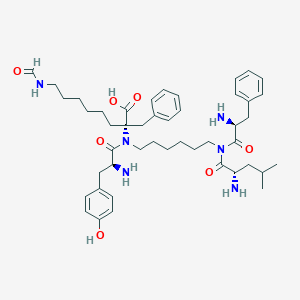
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)